(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol CAS number
(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol CAS number
An In-depth Technical Guide to (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol
Abstract
This technical guide provides a comprehensive analysis of (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol, a chiral alcohol incorporating the medicinally significant benzothiazole scaffold. The benzothiazole nucleus is a "privileged" heterocyclic structure, forming the core of numerous pharmacologically active agents.[1][2][3] This guide delves into the compound's physicochemical properties, details a robust, enantioselective synthetic pathway from common starting materials, and outlines protocols for its synthesis and characterization. Furthermore, we explore its potential applications in drug discovery by contextualizing it within the broader therapeutic relevance of benzothiazole derivatives, which exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] This document is intended as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction: The Significance of the Benzothiazole Scaffold
The 1,3-benzothiazole framework, consisting of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1][4] Its unique structural and electronic properties allow it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Benzothiazole derivatives are key components in agents developed for oncology, neurodegenerative diseases, and infectious diseases.[2][7]
(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol (Figure 1) is a specific chiral building block that combines this privileged scaffold with a stereodefined secondary alcohol. The chirality is of paramount importance, as enantiomers of a drug candidate often exhibit vastly different potency, selectivity, and metabolic profiles. The hydroxyl group provides a crucial point for hydrogen bonding with biological targets like enzyme active sites and serves as a versatile chemical handle for further molecular elaboration in drug design. This guide focuses on the synthesis and potential utility of this specific R-enantiomer.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol are summarized in Table 1.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1059698-08-6 | [8] |
| Molecular Formula | C₉H₉NOS | [8] |
| Molecular Weight | 179.24 g/mol | [8] |
| Appearance | Pale-yellow to Yellow-brown Solid (Predicted) | |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [8] |
| LogP (calculated) | 2.35 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Rotatable Bonds | 1 | [8] |
| SMILES | CO | [8] |
Spectroscopic Profile (Predicted)
While a specific experimental spectrum for this exact compound is not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.[9]
-
¹H NMR: The spectrum is expected to feature signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the benzothiazole ring system. The methine proton (-CH(OH)-) would likely appear as a quartet coupled to the methyl protons, and the methyl (-CH₃) protons as a doublet. The hydroxyl proton (-OH) will present as a broad singlet, the position of which is solvent-dependent.
-
¹³C NMR: Key signals will include those for the aromatic carbons of the benzothiazole ring. The carbon bearing the hydroxyl group (-CH(OH)-) will be observed in the aliphatic region, along with the methyl carbon.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. Other expected bands include C=N stretching for the thiazole ring and aromatic C-H and C=C stretching vibrations.[9]
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) is expected at m/z = 179.[2]
Enantioselective Synthesis
The production of enantiomerically pure compounds is critical in drug development. The most efficient route to (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is a two-step process involving the synthesis of a prochiral ketone precursor followed by a highly selective asymmetric reduction.
Step 1: Synthesis of Prochiral Precursor: 1-(1,3-benzothiazol-2-yl)ethan-1-one
The most fundamental and widely used method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a carbonyl-containing compound.[4] In this case, reaction with pyruvic acid followed by decarboxylation, or more directly with an activated acetic acid equivalent, yields the target ketone.
Step 2: Asymmetric Hydrogenation
The key to establishing the (R)-stereocenter is the enantioselective reduction of the prochiral ketone. This is reliably achieved through asymmetric transfer hydrogenation or direct asymmetric hydrogenation using a well-defined chiral catalyst, such as a Ruthenium-based Noyori-type catalyst.[10] The choice of catalyst ligand chirality—for instance, (R,R)-TsDPEN—directs the hydride addition to a specific face of the ketone, yielding the (R)-alcohol with high enantiomeric excess (ee).
Caption: Workflow for the two-step synthesis of the target chiral alcohol.
Applications in Drug Discovery and Development
While direct biological data for (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is limited, the extensive research on its structural class provides a strong foundation for predicting its therapeutic potential.
Anticancer Potential
Benzothiazole derivatives are well-documented as potent anticancer agents.[2] They exert their effects through various mechanisms, including the inhibition of key signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAP kinase pathways.[2] The introduction of substituents at various positions on the benzothiazole ring is a proven strategy for modulating this activity.[2] The chiral alcohol moiety of the title compound could form critical hydrogen bonds within the ATP-binding pocket of a target kinase, potentially enhancing inhibitory activity and selectivity.
Caption: Potential mechanism of action via inhibition of a key cancer pathway.
Neuroprotective and Other Activities
Beyond cancer, benzothiazoles are investigated for a multitude of other therapeutic applications. Riluzole, a benzothiazole-containing drug, is used to treat amyotrophic lateral sclerosis (ALS). Other derivatives have shown promise as anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic agents.[1][4][11] The specific stereochemistry and functional group of (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol make it a valuable starting point for generating libraries of new chemical entities to be screened for these and other biological activities.
Key Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of the title compound. Safety Note: These procedures should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment.
Protocol: Synthesis of 1-(1,3-benzothiazol-2-yl)ethan-1-one (Precursor)
-
Reaction Setup: To a solution of 2-aminothiophenol (1.0 eq) in a suitable solvent like ethanol, add pyruvic acid (1.1 eq).
-
Condensation: Heat the mixture to reflux for 4-6 hours. The reaction involves the initial formation of a hemithioaminal, followed by cyclization and dehydration to form the benzothiazole ring.
-
Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure ketone.
Protocol: Asymmetric Hydrogenation to (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol
-
Inert Atmosphere: In a glovebox or under a strict inert atmosphere (e.g., Argon), charge a reaction vessel with 1-(1,3-benzothiazol-2-yl)ethan-1-one (1.0 eq) and the chiral ruthenium catalyst, such as [RuCl((R,R)-TsDPEN)(p-cymene)] (0.001-0.01 eq).
-
Reagent Addition: Add a degassed azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.
-
Reaction: Stir the reaction mixture at room temperature (25-40 °C) for 12-24 hours. The progress is monitored by TLC or HPLC.
-
Workup: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude alcohol by silica gel column chromatography.
Protocol: Determination of Enantiomeric Excess (ee%)
-
Method: The enantiomeric purity of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Column: Utilize a chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.
-
Analysis: The enantiomeric excess is calculated from the integrated peak areas of the (R)- and (S)-enantiomers in the chromatogram.
Conclusion
(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is a valuable chiral intermediate with significant potential in the field of drug discovery. Its synthesis can be achieved in high enantiopurity through established asymmetric hydrogenation methods. Grounded in the well-documented and diverse biological activity of the benzothiazole scaffold, this compound serves as a promising starting point for the development of novel therapeutic agents. Further derivatization and biological screening are warranted to fully explore its potential in targeting a range of diseases, from cancer to neurodegenerative disorders.
References
-
American Elements. 1-(1,3-benzothiazol-2-yl)ethan-1-ol. [Link]
-
MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
PubChem. 1-(1,3-Benzothiazol-2-yl)ethan-1-one. [Link]
-
RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
Iraqi National Journal of Chemistry. SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. [Link]
-
Bentham Science. Recent Advances in the Synthesis of Benzothiazole and its Derivatives. [Link]
-
Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]
-
Arabian Journal of Chemistry. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. [Link]
-
Frontiers. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]
-
ResearchGate. Exploring the Therapeutic Potential of 1,3˗ Benzothiazole: A Unique Heterocyclic Framework. [Link]
-
Iraqi National Journal of Chemistry. Synthesis And Study of New Metal Complexes Derived From 1-[2-(1,3-Benzothiazol-2-Yl Thio) Acetyl]-3-Methyl 2-Pyrazolin-5-one. [Link]
-
PMC. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
PMC. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ajol.info [ajol.info]
